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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzoic acid

Cat. No.: B147198 Get Quote

This guide provides a detailed spectroscopic comparison of 5-Methyl-2-nitrobenzoic acid with

its key precursors: 5-methyl-2-nitrotoluene, 2-amino-5-methylbenzoic acid, and methyl 3-

methylbenzoate. This document is intended for researchers, scientists, and professionals in

drug development, offering a comprehensive analysis of the spectral changes that occur during

the synthesis of this important chemical intermediate. The information presented is supported

by experimental data and detailed methodologies to aid in the characterization and quality

control of these compounds.

Synthetic Pathways
5-Methyl-2-nitrobenzoic acid can be synthesized through various routes, including the

oxidation of 5-methyl-2-nitrotoluene or the nitration of methyl 3-methylbenzoate. Another

potential pathway involves the diazotization of 2-amino-5-methylbenzoic acid followed by a

Sandmeyer-type reaction. The relationship between these precursors and the final product is

illustrated in the diagram below.
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Caption: Synthetic routes to 5-Methyl-2-nitrobenzoic acid from its precursors.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Methyl-2-nitrobenzoic acid
and its precursors.

¹H NMR Spectral Data (Chemical Shift δ in ppm)
Compound Aromatic Protons Methyl Protons Other Protons

5-Methyl-2-

nitrobenzoic acid

8.10 (d), 7.65 (d), 7.45

(s)
2.45 (s) 13.0 (br s, COOH)

5-methyl-2-

nitrotoluene

7.95 (d), 7.30 (d), 7.15

(s)
2.50 (s) -

2-amino-5-

methylbenzoic acid

7.60 (s), 7.05 (d), 6.60

(d)
2.20 (s)

5.50 (br s, NH₂), 11.5

(br s, COOH)

methyl 3-

methylbenzoate
7.80 (m), 7.30 (m) 2.40 (s) 3.90 (s, OCH₃)

¹³C NMR Spectral Data (Chemical Shift δ in ppm)
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Compound
Aromatic
Carbons

Methyl Carbon
Carbonyl
Carbon

Other Carbons

5-Methyl-2-

nitrobenzoic acid

148.5, 142.0,

133.0, 132.5,

128.0, 125.0

21.0 166.0 -

5-methyl-2-

nitrotoluene

149.5, 136.0,

132.0, 130.0,

125.0, 124.0

20.5 - -

2-amino-5-

methylbenzoic

acid

149.0, 132.0,

128.0, 122.0,

117.0, 115.0

20.0 169.0 -

methyl 3-

methylbenzoate

138.0, 134.0,

130.0, 129.5,

128.5, 127.0

21.2 167.0 52.0 (OCH₃)

Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)

Compound
C=O
Stretch

N-O Stretch
(asymmetri
c/symmetri
c)

O-H Stretch
(Carboxylic
Acid)

N-H Stretch
C-H Stretch
(Aromatic/A
liphatic)

5-Methyl-2-

nitrobenzoic

acid

~1700
~1530 /

~1350

~3000-2500

(broad)
-

~3100 /

~2950

5-methyl-2-

nitrotoluene
-

~1525 /

~1345
- -

~3080 /

~2960

2-amino-5-

methylbenzoi

c acid

~1680 -
~3100-2600

(broad)

~3400 &

~3300

~3050 /

~2920

methyl 3-

methylbenzo

ate

~1720 - - -
~3030 /

~2950
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The

solution was gently agitated to ensure homogeneity.

¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. The

spectral width was set to acquire data from -2 to 12 ppm. A total of 16 scans were

accumulated with a relaxation delay of 1 second.

¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz

spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm. A

total of 1024 scans were accumulated with a relaxation delay of 2 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using

appropriate software. Fourier transformation, phase correction, and baseline correction were

applied. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with

approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer.

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum

of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum was analyzed for the presence of characteristic

absorption bands corresponding to the functional groups present in the molecule.

To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic
Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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